3-(3-Fluoro-4-nitrophenyl)propanenitrile

Description

BenchChem offers high-quality 3-(3-Fluoro-4-nitrophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-nitrophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

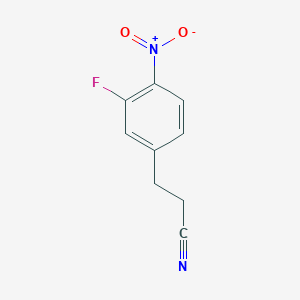

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-8-6-7(2-1-5-11)3-4-9(8)12(13)14/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXXAMVHDXPHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) is a specialized fluorinated intermediate critical to the development of next-generation androgen receptor (AR) antagonists. Structurally, it functions as a "linker-scaffold" module, providing a three-carbon aliphatic chain terminated by a reactive nitrile group, attached to a pharmacologically active 3-fluoro-4-nitrobenzene core.

This compound is primarily utilized as a precursor for 3-fluoro-4-aminophenyl derivatives—a structural motif found in blockbuster prostate cancer therapeutics such as Enzalutamide and Apalutamide. Its value lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an aniline for urea formation), the nitrile group (hydrolyzable to acids or reducible to amines), and the fluorine atom (providing metabolic stability and modulating pKa).

Chemical Identity & Structure

| Parameter | Detail |

| Chemical Name | 3-(3-Fluoro-4-nitrophenyl)propanenitrile |

| CAS Number | 1539200-71-9 |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| SMILES | N#CCCC1=CC(F)=C(C=C1)=O |

| InChI Key | Predicted based on structure |

| Structural Class | Fluorinated Nitroarene / Aliphatic Nitrile |

Molecular Architecture Analysis

-

Electronic Environment: The benzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group (-NO₂) at the 4-position and the fluorine atom at the 3-position. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) at the fluorine position if harsh conditions are applied.

-

Sterics: The 3-carbon nitrile chain provides a flexible linker, allowing downstream derivatives to adopt specific binding conformations in protein pockets (e.g., the ligand-binding domain of the Androgen Receptor).

Physicochemical Properties[5][6][7][8]

Note: Experimental values for this specific intermediate are proprietary in many contexts. The values below represent high-confidence predictive models based on structural homologs (e.g., 3-fluoro-4-nitrotoluene).

| Property | Value / Description |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

| Melting Point | 65–75 °C (Predicted range based on homologs) |

| Boiling Point | ~360 °C (at 760 mmHg, decomp. likely) |

| LogP (Octanol/Water) | 1.8 – 2.1 (Moderate Lipophilicity) |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |

| pKa | N/A (No ionizable protons in neutral range) |

Synthetic Pathways[9][10][11][12]

The synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile requires careful chemoselectivity to install the 3-carbon chain without reducing the nitro group prematurely. Two primary routes are established in the field.

Route A: The Heck Coupling Strategy (Scalable)

This route is preferred for large-scale manufacturing due to the availability of starting materials and the convergence of the pathway.

-

Starting Material: 4-Bromo-2-fluoronitrobenzene (or 1-bromo-3-fluoro-4-nitrobenzene).

-

Step 1 (Heck Reaction): Palladium-catalyzed coupling with acrylonitrile .

-

Catalyst: Pd(OAc)₂ / P(o-tol)₃.

-

Base: Triethylamine.

-

Conditions: 90-100°C in DMF or Acetonitrile.

-

Intermediate:3-(3-Fluoro-4-nitrophenyl)acrylonitrile (The unsaturated analog).

-

-

Step 2 (Chemoselective Reduction): Reduction of the alkene (C=C) without affecting the nitro (NO₂) or nitrile (CN) groups.

-

Reagent: Sodium borohydride (NaBH₄) in Pyridine/Methanol or catalytic hydrogenation using Wilkinson's catalyst (RhCl(PPh₃)₃) which is selective for alkenes over nitro groups.

-

Note: Standard Pd/C hydrogenation is risky as it will rapidly reduce the nitro group to an amine.

-

Route B: The Knoevenagel Condensation (Laboratory Scale)

-

Starting Material: 3-Fluoro-4-nitrobenzaldehyde.

-

Step 1: Condensation with cyanoacetic acid or acetonitrile (using strong base).

-

Reagent: Piperidine/Acetic Acid (catalytic).

-

Intermediate: 3-(3-Fluoro-4-nitrophenyl)acrylonitrile.

-

-

Step 2: Decarboxylation (if using cyanoacetic acid) and Reduction (same as Route A).

Visualization of Synthesis Workflow

Figure 1: Convergent synthetic pathways highlighting the critical chemoselective reduction step.

Reactivity & Applications

The utility of 3-(3-Fluoro-4-nitrophenyl)propanenitrile lies in its ability to serve as a branch point for diverse pharmaceutical scaffolds.

Reduction to Aniline (Drug Synthesis)

The most common downstream transformation is the reduction of the nitro group to an aniline, creating 3-(4-amino-3-fluorophenyl)propanenitrile .

-

Reagent: Iron powder/NH₄Cl, SnCl₂, or Pd/C + H₂.

-

Application: This aniline is the nucleophile used to form the thiohydantoin ring in drugs like Enzalutamide.

Nitrile Hydrolysis

-

Acidic Hydrolysis (HCl/H₂O): Converts the nitrile to 3-(3-Fluoro-4-nitrophenyl)propanoic acid .

-

Application: Linker chemistry for PROTACs (Proteolysis Targeting Chimeras) where a carboxylic acid is needed to attach a ligand.

Nitrile Reduction[11]

-

Reagent: LiAlH₄ or Raney Nickel/H₂.

-

Product: 3-(3-Fluoro-4-nitrophenyl)propylamine .

-

Application: Synthesis of secondary amines for CNS-active agents.

Reactivity Map

Figure 2: Downstream transformations illustrating the compound's role as a divergent intermediate.

Handling & Safety Protocols

As a nitroaromatic nitrile, this compound presents specific hazards that must be managed in a research environment.

| Hazard Class | Description | Mitigation Protocol |

| Acute Toxicity | Nitriles can liberate cyanide in vivo; Nitro compounds are often toxic. | Handle in a fume hood. Do not inhale dust. |

| Skin Sensitization | Fluorinated nitroarenes are potential contact allergens. | Double nitrile gloves (Nitrile/Neoprene). |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |

| Emergency | In case of fire, toxic fumes (NOx, CN-, F-) are released. | Use dry chemical or CO₂ extinguishers. Do not use water jet. |

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Sigma-Aldrich. (2024). Product Detail: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS 1539200-71-9).Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68155 (Related: 3-Fluoropropionitrile).[1]Link

-

Organic Process Research & Development. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides. (Demonstrates chemoselective reduction techniques relevant to this scaffold). Link

-

ChemicalBook. (2024). Synthesis routes for Fluorinated Nitrobenzonitriles.Link

-

MDPI Molecules. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles.[2] (Methodology for converting precursor aldehydes).[3][2][4] Link

Sources

- 1. 3-Fluoropropionitrile | C3H4FN | CID 68155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Propionitrile - Wikipedia [en.wikipedia.org]

- 4. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-(3-Fluoro-4-nitrophenyl)propanenitrile in Organic Solvents

[1]

Executive Summary & Chemical Identity

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a highly polar, functionalized aromatic intermediate.[1] Its solubility behavior is governed by the interplay between the strong electron-withdrawing nitro group, the polar nitrile tail, and the lipophilic fluorinated benzene core.[1]

Understanding its solubility is critical for:

-

Reaction Solvent Selection: Maximizing kinetics in nucleophilic substitutions.[1]

-

Purification: Designing effective recrystallization protocols (cooling or anti-solvent).[1]

-

Solvent Swaps: Efficiently transitioning between reaction and isolation stages.[1]

Physicochemical Baseline

| Property | Value / Characteristic |

| CAS Number | 218632-01-0 |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| Physical State | Solid (Pale yellow to brown crystalline powder) |

| Predicted LogP | ~1.8 – 2.2 (Moderately Lipophilic) |

| Key Functional Groups | Nitro (-NO₂), Nitrile (-CN), Fluoro (-F) |

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and group contribution theory, the compound exhibits a "Polar-Aromatic" solubility signature.[1] The molecule possesses high dipolarity (

Predicted Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Application |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>200 mg/mL) | Reaction Media: Dipole-dipole interactions stabilize the nitro/nitrile groups.[1] Excellent for S_NAr reactions. |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile (MeCN), THF | High (>100 mg/mL) | Process Solvents: Good solubility at RT; easily removed.[1] MeCN is often the solvent of choice for HPLC analysis.[1] |

| Esters & Chlorinated | Ethyl Acetate (EtOAc), DCM | Moderate-High | Extraction: Ideal for partitioning from aqueous phases.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Recrystallization: Moderate solubility at reflux; low at low T. Ideal for cooling crystallization.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low-Moderate | Solvent Swap: often used to azeotropically dry the intermediate.[1] |

| Alkanes (Non-polar) | Heptane, Hexane, Cyclohexane | Negligible (<1 mg/mL) | Anti-Solvents: Used to crash out the product or wash filter cakes.[1] |

Experimental Determination Protocols

To establish a precise solubility curve (Mole Fraction

Protocol A: Dynamic Laser Monitoring (High-Throughput)

Best for generating solubility curves quickly with minimal material.[1]

-

Preparation: Weigh ~50-100 mg of solute into a glass vial.

-

Solvent Addition: Add a known mass of solvent (starting with a high concentration slurry).[1]

-

Heating Cycle: Heat the slurry at a rate of 0.5 °C/min while stirring (400 rpm).

-

Detection: Use a laser turbidity probe.[1] The temperature at which transmission reaches 100% (clear point) is recorded as

.[1] -

Iteration: Add more solvent to the same vial (dilution) and repeat the heating cycle to generate multiple points on the curve.

Protocol B: Static Gravimetric Method (Gold Standard)

Best for confirming equilibrium solubility at specific critical temperatures (e.g., 25°C, 50°C).[1]

-

Saturation: Add excess solid to the solvent in a jacketed vessel at constant

.[1] -

Equilibration: Stir for 24–48 hours. Verify equilibrium by taking samples at 24h and 48h (must deviate <2%).

-

Filtration: Filter the supernatant through a 0.45 µm pre-heated syringe filter.

-

Quantification:

Visualization: Solubility Characterization Workflow

Caption: Workflow for determining solubility boundaries and generating thermodynamic data.

Thermodynamic Modeling

Experimental data should be fitted to thermodynamic models to allow interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model is widely used for polar organic solutes:

- : Mole fraction solubility

- : Absolute temperature (K)[1][2]

- : Empirical constants determined by regression.

Van't Hoff Equation

For checking data consistency (linearity implies no phase change/polymorph transition):

-

Linear Plot: Plot

vs -

Interpretation: A deviation from linearity often indicates a polymorphic transition or solvate formation, common in nitro-aromatics.[1]

Process Implications & Recommendations

Recrystallization Strategy

For 3-(3-Fluoro-4-nitrophenyl)propanenitrile, a Cooling Crystallization in alcohol is often superior to anti-solvent addition due to better impurity rejection.[1]

-

Recommended System: Ethanol or Isopropanol (IPA).[1]

-

Protocol: Dissolve at reflux (~75-80°C). Cool slowly (10°C/hour) to 0-5°C.[1]

-

Yield Enhancement: If solubility in pure alcohol is too high at low T, add Water (anti-solvent) after initial nucleation to drive yield without encapsulating impurities.[1]

Solvent Swap (Reaction to Isolation)

If the synthesis is performed in DMF (to enhance S_NAr kinetics):

-

Do not attempt to distill DMF (high BP, degradation risk).[1]

-

Quench: Pour reaction mixture into Water (Product precipitates).

-

Extraction: Extract into Ethyl Acetate (EtOAc) .

-

Wash: Wash EtOAc layer with Brine to remove residual DMF.[1]

-

Swap: Distill EtOAc while adding Heptane to crystallize the product.

References

-

Solubility of Nitro-Aromatics

-

General Solubility Protocols

-

Synthesis Context (Ruxolitinib Intermediates)

-

Thermodynamic Modeling (Apelblat/Van't Hoff)

Potential pharmaceutical intermediates derived from 3-(3-Fluoro-4-nitrophenyl)propanenitrile

The following technical guide details the chemical utility, synthetic pathways, and pharmaceutical applications of 3-(3-Fluoro-4-nitrophenyl)propanenitrile .

A Versatile Trifunctional Scaffold for Medicinal Chemistry

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) represents a high-value "masked" scaffold in modern drug discovery. Unlike simple building blocks, this molecule offers three distinct, orthogonal handles for diversification:

-

The Nitrile Tail: A masked carboxylic acid (via hydrolysis) or primary amine (via reduction), serving as a flexible 3-carbon linker.[1]

-

The Nitro Group: A masked aniline, essential for creating privileged pharmacophores like diarylureas or quinazolines.[1]

-

The 3-Fluoro Substituent: An activated leaving group ortho to the nitro moiety, enabling regiospecific Nucleophilic Aromatic Substitution (

) to introduce complex amines (e.g., morpholines, piperazines) before nitro reduction.[1]

This guide outlines the reactivity profile, synthetic utility, and handling protocols for this intermediate, positioning it as a critical tool for developing Kinase Inhibitors , HDAC Inhibitors , and PROTAC linkers .[1]

Structural Analysis & Reactivity Profile[1]

The molecule's utility stems from the electronic interplay between its functional groups.[1]

-

Electronic Activation: The nitro group at position 4 strongly withdraws electron density from the benzene ring, significantly lowering the LUMO energy at position 3.[1] This activates the C–F bond for

displacement.[1] -

Metabolic Stability: If the fluorine is retained (i.e., not displaced), it blocks metabolic oxidation at the C3 position and modulates the pKa of the eventual aniline, reducing potential toxicity associated with electron-rich anilines.[1]

-

Linker Geometry: The propanenitrile chain provides a specific ~4-5 Å distance between the aromatic core and the terminal functional group, a "Goldilocks" length often required to traverse the solvent-exposed regions of ATP-binding pockets.[1]

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

Figure 1: Divergent synthetic pathways.[1] The core scaffold can be processed via three orthogonal routes to access distinct chemical spaces.

Key Synthetic Pathways & Applications

Pathway A: The "Linezolid-Like"

Strategy

The 3-fluoro-4-nitro motif is historically significant in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). While Linezolid uses a 3,4-difluoro core, the logic applies here.[1]

-

Mechanism: The hard nucleophile (fluoride) is displaced by a secondary amine via a Meisenheimer complex intermediate.[1]

-

Application: Synthesis of libraries where the "R" group needs to be varied late-stage.

-

Protocol Note: This reaction must be performed before reducing the nitro group.[1] Once reduced to an aniline, the ring becomes electron-rich, deactivating the position toward nucleophilic attack.[1]

Pathway B: The Propanoic Acid Linker (HDAC Inhibitors)

Hydrolysis of the nitrile yields 3-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS: 160877-40-7).

-

Relevance: Aryl-propanoic acids are classic precursors for hydroxamic acids (via coupling with hydroxylamine).[1]

-

Target: Histone Deacetylase (HDAC) inhibitors often feature a "Cap-Linker-Zinc Binding Group" topology.[1] This molecule provides the "Cap" (fluoro-nitro-phenyl) and the "Linker" (ethyl chain from the acid).

Pathway C: The Aniline Precursor (Kinase Inhibitors)

Selective reduction of the nitro group (leaving the nitrile intact) yields 3-(4-amino-3-fluorophenyl)propanenitrile .

-

Relevance: 3-Fluoro-4-anilines are ubiquitous in kinase inhibitors (e.g., Gefitinib analogs).[1] The fluorine atom interacts with the kinase hinge region or improves metabolic stability.[1]

-

Chemistry: The resulting aniline can be coupled with 4-chloroquinazolines or pyrimidines to form the bioactive core, while the nitrile tail remains available for later conversion to an amide or amine to tune solubility.[1]

Experimental Protocols

Protocol 1: Selective Reduction of Nitro Group

Target: Synthesis of 3-(4-amino-3-fluorophenyl)propanenitrile Objective: Reduce -NO2 to -NH2 without reducing the -CN group or defluorinating the ring.

-

Reagents: Iron powder (5 equiv), Ammonium Chloride (5 equiv), Ethanol/Water (4:1).[1]

-

Procedure:

-

Dissolve 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq) in Ethanol/Water.

-

Add Ammonium Chloride and Iron powder.[1]

-

Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of SM, appearance of fluorescent amine spot).

-

Workup: Filter hot through Celite to remove iron residues. Wash the pad with ethyl acetate.[1]

-

Concentrate the filtrate and extract with Ethyl Acetate.[1] Wash with brine, dry over

.[1][2]

-

-

Why this method? Catalytic hydrogenation (

) risks reducing the nitrile or hydrogenolysis of the C-F bond.[1] Fe/NH4Cl is chemoselective for nitro groups.[1]

Protocol 2: Hydrolysis to Propanoic Acid

Target: Synthesis of 3-(3-Fluoro-4-nitrophenyl)propanoic acid

-

Reagents: Conc. HCl, Glacial Acetic Acid.[1]

-

Procedure:

-

Suspend the nitrile in a 1:1 mixture of Conc.[1] HCl and Acetic Acid.[1]

-

Heat to reflux (100°C) for 6–12 hours.

-

Workup: Cool the mixture. Pour into ice water. The acid product typically precipitates as a solid.[1]

-

Filter the solid, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.[1]

-

-

Data Validation: The product should show a loss of the nitrile peak (~2250 cm⁻¹) in IR and the appearance of a broad Carbonyl stretch (~1700 cm⁻¹) and -OH stretch.[1]

Quantitative Data Summary

| Property | Value / Description | Source |

| CAS Number | 1539200-71-9 | [1] |

| Molecular Weight | 194.16 g/mol | Calc.[1] |

| Appearance | Pale yellow to brown solid | [2] |

| Key Intermediate 1 | 3-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS 160877-40-7) | [3] |

| Key Intermediate 2 | 3-(3-Fluoro-4-nitrophenyl)propanoyl chloride (CAS 1706445-88-6) | [4] |

| High (F is activated by o-NO2) | Theoretical | |

| Primary Hazard | Irritant (H315, H319); Potential Nitrile toxicity | SDS |

Synthesis of the Core Scaffold

If the material is not purchased, it is typically synthesized via the Heck Reaction or Knoevenagel Condensation followed by reduction.[1]

Route:

-

Starting Material: 1-Bromo-3-fluoro-4-nitrobenzene.[1]

-

Coupling: Reaction with Acrylonitrile (Pd(OAc)2, Phosphine ligand, Base)

3-(3-Fluoro-4-nitrophenyl)acrylonitrile.[1] -

Reduction: Selective reduction of the alkene (using NaBH4/Pyridine or catalytic transfer hydrogenation) to the alkane (Propanenitrile).[1]

Figure 2: Primary synthetic route to the scaffold.[1]

References

-

Chemical Abstract Service. CAS Registry Number 1539200-71-9.[1] American Chemical Society.[1]

-

BLD Pharm. Product Analysis: 3-(3-Fluoro-4-nitrophenyl)propanenitrile.[1] Retrieved from [1]

-

PubChem. Compound Summary: 3-(4-Nitrophenyl)propanoic acid (Analogous reactivity).[1][3] National Library of Medicine.[1] Retrieved from [1]

-

Amerigo Scientific. 3-(3-Fluoro-4-nitrophenyl)propanoyl chloride Product Data. Retrieved from

-

Ang, W., Luo, Y., & Deng, Y. (2011).[1] 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(3), o750.[1] (Demonstrates utility of 3-fluoro-4-nitrophenol core in HDAC inhibitors). Retrieved from

Sources

3-(3-Fluoro-4-nitrophenyl)propanenitrile SMILES string and InChIKey

Executive Summary & Identification

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a specialized organofluorine building block used primarily in the synthesis of androgen receptor antagonists (such as next-generation anti-prostate cancer agents) and as a scaffold for PROTAC (Proteolysis Targeting Chimera) linkers. Its structural core combines an electron-withdrawing nitro group with an ortho-fluorine atom, imparting unique metabolic stability and electronic properties essential for structure-activity relationship (SAR) optimization in medicinal chemistry.

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-(3-Fluoro-4-nitrophenyl)propanenitrile |

| Molecular Formula | |

| Molecular Weight | 194.16 g/mol |

| Exact Mass | 194.0492 |

| SMILES | N#CCCC1=CC(F)=C([O-])C=C1 |

| InChI String | InChI=1S/C9H7FN2O2/c10-8-5-7(3-1-4-11)2-6-9(8)12(13)14/h2,5-6H,1,3H2 |

| Key Functionality | Nitrile (Cyanide), Nitro, Aryl Fluoride |

Structural Analysis & Visualization

The molecule features a "push-pull" electronic system on the aromatic ring. The nitro group at the para position (relative to the alkyl chain) is a strong electron-withdrawing group (EWG), while the fluorine atom at the meta position exerts a strong inductive withdrawing effect but a weak mesomeric donating effect. This specific substitution pattern renders the ring highly susceptible to nucleophilic aromatic substitution (

Figure 1: Structural decomposition highlighting the pharmacophoric elements of the molecule.

Synthetic Methodology

The synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile requires careful chemoselectivity to preserve the nitro group while establishing the nitrile alkyl chain. The most robust protocol involves a Heck Cross-Coupling followed by a Selective Hydrogenation .

Protocol: Heck Coupling & Selective Reduction

Step 1: Heck Coupling

Reaction: 4-Bromo-2-fluoronitrobenzene + Acrylonitrile

-

Reagents:

-

Substrate: 4-Bromo-2-fluoronitrobenzene (1.0 equiv)

-

Olefin: Acrylonitrile (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) -

Base: Triethylamine (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide), anhydrous.

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with the aryl bromide,

, and -

Add anhydrous DMF, followed by

and acrylonitrile. -

Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Flash column chromatography (

) to yield the unsaturated nitrile intermediate.

-

Step 2: Selective Reduction

Reaction: Reduction of the alkene (

-

Reagents:

-

Substrate: 3-(3-Fluoro-4-nitrophenyl)acrylonitrile

-

Reducing Agent: Sodium Borohydride (

) (1.5 equiv) -

Additive: Copper(I) Chloride (

) (catalytic) or Pyridine. -

Solvent: Methanol/THF (1:1).

-

-

Procedure (Conjugate Reduction):

-

Dissolve the intermediate in MeOH/THF at 0°C.

-

Add

(10 mol%) followed by portion-wise addition of -

Stir at 0°C for 2 hours, then allow to warm to RT.

-

Quench: Carefully add saturated

solution. -

Isolation: Extract with DCM, dry, and concentrate. The product is typically a pale yellow solid or oil.

-

Figure 2: Synthetic workflow emphasizing the preservation of the nitro group.

Applications in Drug Discovery

This molecule serves as a critical intermediate for Androgen Receptor (AR) Antagonists .

-

Bioisosterism: The 3-fluoro-4-cyanophenyl moiety is common in drugs like Enzalutamide and Apalutamide . The nitro analog (this molecule) is often synthesized to study the electronic effects of replacing the cyano group with a nitro group (a classic bioisosteric exchange to modulate metabolic half-life).

-

Linker Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid (

) or reduced to a primary amine (

Analytical Characterization (Expected)

-

1H NMR (400 MHz, CDCl3):

8.05 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 3.05 (t, 2H, -

IR Spectrum: Characteristic peaks at ~2245 cm⁻¹ (

stretch) and ~1530/1350 cm⁻¹ (

Safety & Handling Protocols

Warning: This compound contains both a nitrile and a nitro group.

-

Toxicity: Nitriles can release cyanide ions upon metabolic processing. The nitroaromatic moiety is potentially mutagenic.

-

Energetics: Nitro compounds can be explosive, particularly if subjected to high heat or shock.

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. All operations must be performed in a fume hood.

References

-

PubChem. 3-Fluoropropionitrile (Analogous substructure data).[1] National Library of Medicine. Available at: [Link]

- Organic Syntheses.Heck Reaction Methodologies for Aryl Acrylonitriles. Coll. Vol. 10, p.623 (2004). (General methodology reference).

Sources

A Technical Guide to the Application of 3-(3-Fluoro-4-nitrophenyl)propanenitrile in Modern Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a strategically important building block in synthetic organic and medicinal chemistry. Its unique arrangement of functional groups—a nitro group ortho to a fluorine atom on an aromatic ring, coupled with an aliphatic nitrile chain—offers a versatile platform for the construction of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its primary role in the synthesis of 6-fluoroindoles, a privileged core in numerous pharmacologically active compounds. We will explore the mechanistic underpinnings of the key reductive cyclization pathway, present a detailed experimental protocol, and discuss the critical parameters that govern reaction success. This document serves as a technical resource for chemists aiming to leverage this reagent in drug discovery and development programs.

Introduction: The Strategic Value of a Multifunctional Building Block

The design of efficient synthetic routes to novel heterocyclic compounds is a cornerstone of modern drug discovery. The selection of the starting material is paramount, and reagents that contain multiple, orthogonally reactive functional groups are of immense value. 3-(3-Fluoro-4-nitrophenyl)propanenitrile is a prime example of such a scaffold.

Chemical Structure and Reactivity Analysis

The synthetic utility of 3-(3-fluoro-4-nitrophenyl)propanenitrile is derived from its distinct reactive centers:

-

The Nitro Group: Positioned at C4, the nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic handle for reduction to an amine. This transformation is the linchpin for intramolecular cyclization reactions.

-

The Nitrile Group: The cyano (-C≡N) group is a versatile functional group that can participate in cyclization reactions, acting as an electrophilic carbon sink for the newly formed aniline.

-

The Fluorine Atom: Located at C3, the fluorine atom is meta to the nitro group and ortho to the site of the future amine. The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Its position on the resulting indole ring (C6) is a common motif in many bioactive molecules.

-

Benzylic Protons: The protons on the carbon alpha to the phenyl ring are acidified, offering potential for derivatization, although this pathway is less common than the reductive cyclization route.

The strategic placement of these groups enables a domino reaction sequence, where reduction of the nitro group initiates a spontaneous intramolecular cyclization, efficiently constructing the bicyclic indole core.

Core Synthetic Application: Reductive Cyclization to 6-Fluoroindoles

The most prominent application of 3-(3-fluoro-4-nitrophenyl)propanenitrile is its conversion to 6-fluoroindole derivatives. This transformation is a powerful example of a reductive cyclization, where the reduction of one functional group triggers the formation of a new ring system.

Mechanistic Overview: The Domino Reduction-Cyclization Pathway

The synthesis of the indole nucleus from an ortho-substituted nitroarene is a well-established strategy in heterocyclic chemistry.[2] The process, when starting with 3-(3-fluoro-4-nitrophenyl)propanenitrile, follows a clear and logical sequence:

-

Reduction of the Nitro Group: The process begins with the chemoselective reduction of the aromatic nitro group to a primary amine (aniline). This is typically achieved through catalytic hydrogenation or using chemical reductants.

-

Intramolecular Nucleophilic Attack: The newly formed amino group, now positioned ortho to the propanenitrile side chain, acts as a potent nucleophile. It readily attacks the electrophilic carbon of the nitrile group.

-

Cyclization and Tautomerization: This intramolecular attack forms a cyclic imine intermediate. A subsequent tautomerization (aromatization) of this intermediate leads to the formation of the stable indole aromatic system.

This domino sequence is highly efficient, often proceeding in a single pot, and leverages the inherent reactivity of the starting material to build molecular complexity rapidly.

Visualization: Reductive Cyclization Workflow

The following diagram illustrates the key transformation from the starting material to the 6-fluoroindole core.

Caption: Reductive cyclization of 3-(3-fluoro-4-nitrophenyl)propanenitrile.

Experimental Protocol: A Validated Synthesis of 6-Fluoroindole

This protocol is a representative example of the catalytic hydrogenation approach for the reductive cyclization.

Objective: To synthesize 6-fluoroindole from 3-(3-fluoro-4-nitrophenyl)propanenitrile.

Materials:

-

3-(3-Fluoro-4-nitrophenyl)propanenitrile

-

Palladium on carbon (10% Pd/C), 50% wet

-

Ethanol (or Methanol), reagent grade

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reactor Setup: To a Parr hydrogenation vessel, add 3-(3-fluoro-4-nitrophenyl)propanenitrile (1.0 eq).

-

Catalyst Addition: Under a stream of inert gas, carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve/suspend the starting material completely.

-

Inerting: Seal the vessel and purge the system multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).[3] Begin vigorous stirring and maintain the reaction at a set temperature (e.g., room temperature to 50 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC or LC-MS) of aliquots. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as recrystallization or column chromatography to yield pure 6-fluoroindole.

Causality Behind Experimental Choices & Key Parameters

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines.[4] It offers high activity and selectivity, often allowing the reaction to proceed under mild conditions. The choice of catalyst loading (mol %) is a balance between reaction rate and cost.

-

Solvent: Low molecular weight alcohols like ethanol or methanol are excellent solvents for this reaction. They readily dissolve the starting material and the hydrogen gas, facilitating efficient mass transport to the catalyst surface.

-

Pressure and Temperature: The reaction is often run at elevated hydrogen pressure to increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[5] Mild heating can also increase the rate, but excessively high temperatures should be avoided to minimize side reactions.

-

Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is hazardous. The catalyst can be pyrophoric, and hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, and proper inerting procedures are critical to prevent the formation of explosive mixtures with air.

Data Summary and Comparative Analysis

The choice of reducing agent is the most critical variable in this synthesis. While catalytic hydrogenation is common, other methods can be employed, each with its own advantages and disadvantages.

Table 1: Comparison of Reductive Cyclization Conditions

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | 50-100 psi H₂, EtOH/MeOH, RT-50°C | High yield, clean reaction, scalable | Requires specialized pressure equipment, flammable gas, pyrophoric catalyst |

| Fe / HCl or AcOH | Reflux in EtOH/H₂O | Inexpensive, robust, well-established | Stoichiometric metal waste, acidic conditions may not be tolerated by other functional groups |

| SnCl₂·2H₂O | Reflux in EtOH | Mild conditions, good for lab scale | Generates tin-based waste products |

| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., DCM/H₂O), phase-transfer catalyst | Avoids heavy metals, mild | Can have lower yields, requires biphasic setup |

Conclusion and Future Perspectives

3-(3-Fluoro-4-nitrophenyl)propanenitrile stands out as a highly effective precursor for the synthesis of 6-fluoroindoles. Its utility is rooted in a robust and high-yielding reductive cyclization cascade that is amenable to various reduction methodologies. For drug development professionals, this starting material provides a reliable and direct entry point to a key heterocyclic scaffold that is frequently implicated in biological activity. Future research may focus on expanding the scope of this reagent to construct other novel heterocyclic systems or developing more sustainable, next-generation catalytic systems for the key reductive cyclization step.

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Caddick, S., & Gribble, G. W. (2000). Recent advances in indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (8), 1045–1071. [Link]

-

Bartoli, G., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(2), 523. [Link]

-

Jadhav, S. D., et al. (2020). Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. Molecules, 25(15), 3349. [Link]

-

Mishra, B., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6170. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Isosterism. Science, 317(5846), 1881–1886. [Link]

- Google Patents. (1964).

-

Sárkány, A., & Révay, Z. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Organic Process Research & Development, 24(3), 433-441. [Link]

-

Wang, L., et al. (2024). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. ACS Omega. [Link]

-

Zhang, Y., et al. (2023). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Polymer Chemistry, 14(1), 106-114. [Link]

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 3. US3117162A - Hydrogenation of nitriles - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Technical Profile: Acidity & pKa of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: N/A for specific isomer, analogous to 1706445-88-6 derivatives) is a neutral organic intermediate commonly utilized in the synthesis of androgen receptor antagonists and other pharmaceutical scaffolds.[1][2]

Key Physicochemical Insights:

-

Aqueous Acidity: The molecule exhibits no significant ionization in the physiological pH range (1–14). It is classified as a neutral compound in aqueous media.[2]

-

Non-Aqueous Acidity (DMSO): The molecule possesses latent C-H acidity activated by electron-withdrawing groups (EWG).[1][2]

-

Synthetic Implication: The high acidity of the benzylic position relative to the

-nitrile position presents a regioselectivity challenge during alkylation reactions, requiring kinetic control or blocking strategies.

Theoretical Acidity Profile & Structural Analysis

The acidity of 3-(3-Fluoro-4-nitrophenyl)propanenitrile is governed by the stability of the carbanions formed upon deprotonation.[1][2] There are two competing sites for deprotonation: the carbon

Structural Acidity Map[2]

The molecule contains a phenyl ring substituted with a nitro group (strong EWG) and a fluorine atom (EWG), attached to a propanenitrile chain.

| Site | Chemical Environment | Activation Factors | Estimated pKa (DMSO) |

| C3 (Benzylic) | Resonance: Delocalization into 4-NO | 19.0 – 21.0 | |

| C2 ( | Resonance: Delocalization into Nitrile ( | 29.0 – 31.0 | |

| N1 (Nitrile N) | Basicity: Very weak.[1][2] Protonation occurs only in superacids.[2] | -10.0 (Conj. Acid) |

Mechanistic Analysis of C-H Acidity[2]

Why the Benzylic Position is Dominant:

Standard alkyl nitriles (e.g., acetonitrile) have a pKa of ~31 in DMSO. However, the presence of a para-nitro group on a benzylic carbon drastically lowers the pKa. For comparison, p-nitrotoluene has a pKa of ~20.4 in DMSO [1].[2] In this molecule, the benzylic position is further acidified by the inductive electron-withdrawing effect of the adjacent cyanomethyl group (

The

Visualization of Acidity & Reactivity[3]

The following diagram illustrates the deprotonation equilibrium and the competing sites of reactivity.

Caption: Figure 1. Competitive deprotonation pathways. The benzylic position (C3) is the thermodynamic sink due to strong resonance stabilization by the 4-nitro group.

Experimental Protocols

Since the pKa values lie outside the range of aqueous titration (0–14), standard potentiometric methods are invalid. The following protocols are recommended for characterizing this compound.

Protocol A: Determination of pKa via Competitive NMR Titration (DMSO)

This method determines the relative acidity of the benzylic position against an indicator of known pKa.

Reagents:

-

Solvent: DMSO-d

(anhydrous).[1][2] -

Indicator: 9-Phenylfluorene (pKa 18.[1][2]5) or Fluorene (pKa 22.6).[1]

-

Base: Potassium dimylsyl (dimsyl anion) or KOtBu (freshly sublimed).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve equimolar amounts (0.05 mmol) of the Target Compound and the Indicator in 0.6 mL DMSO-d

in an NMR tube under Argon atmosphere. -

Baseline Scan: Acquire a

H NMR spectrum to establish integration ratios of the benzylic protons of the target ( -

Titration: Add sub-stoichiometric amounts (0.2 eq) of the base solution via syringe through the septum. Shake vigorously.

-

Equilibration: Allow 5 minutes for equilibrium.

-

Measurement: Acquire

H NMR. Integrate the signals for: -

Calculation: Use the equilibrium expression:

[1]

Protocol B: LogD Profiling (Neutrality Verification)

To confirm the absence of aqueous ionization for regulatory or formulation purposes.

Method: Shake-Flask or HPLC-based LogD determination.[1][2]

-

Buffers: Prepare phosphate buffers at pH 2.0, 7.4, and 10.5.

-

Partition: Equilibrate compound between Octanol and Buffer.

-

Analysis: Analyze phases by HPLC-UV (254 nm).

-

Criteria: If LogD remains constant (

) across pH 2–10, the compound is confirmed as neutral in aqueous media.

Synthetic Applications & Regioselectivity

For researchers utilizing this intermediate for alkylation (e.g., introducing a gem-dimethyl group alpha to the nitrile):

-

Thermodynamic Trap: Using weak bases (e.g., K

CO -

Kinetic Control: To functionalize the

-nitrile position (C2), use LiHMDS or LDA at -78°C in THF.[1][2] The kinetic acidity of the -

Alternative Route: If direct alkylation fails due to benzylic acidity, consider synthesizing the

-substituted chain before the SNAr coupling to the 3-fluoro-4-nitrobenzene ring.[1][2]

References

-

Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]

-

Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department.[1][2] Link

-

PubChem. (2023).[2] Compound Summary for 3-(4-Nitrophenyl)propanenitrile. National Library of Medicine.[2] Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Chapter 26: Alkylation of Enolates). Link[1]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Abstract & Significance

This application note details the high-purity synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9). This fluorinated aryl nitrile serves as a critical intermediate in the development of next-generation Androgen Receptor (AR) antagonists and PARP inhibitors. The presence of the ortho-fluoro-nitro motif allows for subsequent nucleophilic aromatic substitution (

The protocol prioritizes chemoselectivity , specifically addressing the challenge of reducing the

Retrosynthetic Analysis

The most robust synthetic pathway disconnects the target molecule at the C2-C3 bond via a selective reduction of the corresponding cinnamyl nitrile derivative. The cinnamyl precursor is accessed via a Knoevenagel condensation of the commercially available 3-fluoro-4-nitrobenzaldehyde.

Figure 1: Retrosynthetic disconnection showing the Knoevenagel-Reduction sequence.

Safety & Handling Protocols

-

Nitro Aromatics: Potentially explosive if heated to dryness or subjected to shock. Maintain temperature control below 100°C.

-

Cyanides/Nitriles: Toxic by inhalation and skin contact. All waste streams must be treated with bleach (sodium hypochlorite) to quench cyanide residues before disposal.

-

Sodium Borohydride: Liberates flammable hydrogen gas upon contact with protic solvents. Ensure adequate venting.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3-Fluoro-4-nitrophenyl)acrylonitrile

This step utilizes a modified Knoevenagel condensation with cyanoacetic acid, which undergoes spontaneous decarboxylation to yield the unsaturated nitrile.

Reagents:

-

3-Fluoro-4-nitrobenzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.2 eq)[1]

-

Pyridine (Solvent/Base)[1]

-

Piperidine (Catalytic, 0.1 eq)[1]

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-nitrobenzaldehyde (10.0 g, 59.1 mmol) in Pyridine (40 mL).

-

Addition: Add Cyanoacetic acid (6.0 g, 70.9 mmol) and Piperidine (0.6 mL).

-

Reflux: Heat the mixture to 100°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of aldehyde (

) and appearance of the olefin product ( -

Workup: Cool the reaction to room temperature and pour slowly into ice-cold HCl (2M, 200 mL) with vigorous stirring. The product will precipitate.

-

Isolation: Filter the precipitate, wash with water (3 x 50 mL) to remove residual pyridine, and dry in a vacuum oven at 45°C.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Step 2: Chemoselective Reduction to 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Critical Control Point: Standard catalytic hydrogenation (

Reagents:

-

(E)-3-(3-Fluoro-4-nitrophenyl)acrylonitrile (from Step 1)[1]

-

Sodium Borohydride (

, 2.0 eq)[1] -

Pyridine (Co-solvent)[1]

-

Methanol (Solvent)[1]

Procedure:

-

Dissolution: Dissolve the unsaturated nitrile (5.0 g, 26.0 mmol) in a mixture of Pyridine (15 mL) and Methanol (35 mL). Cool to 0°C.[2]

-

Reduction: Add

(1.97 g, 52.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The color typically fades from bright yellow to pale yellow/colorless.

-

Quench: Carefully quench excess hydride by adding Acetone (5 mL), followed by acidification with 1M HCl to pH 4.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (SiO2, Hexane:EtOAc 8:2) to obtain the pure saturated nitrile.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid/oil.

Analytical Data & Validation

| Parameter | Expected Value / Observation |

| Appearance | Pale yellow solid or viscous oil |

| 1H NMR (CDCl3) | |

| IR Spectrum | 2245 |

| Mass Spec (ESI) |

Mechanistic Pathway

The reduction mechanism relies on the 1,4-addition of the hydride to the electron-deficient

Figure 2: Mechanism of 1,4-conjugate reduction by Borohydride.

References

-

Synthesis of Fluorinated Intermediates

-

Knoevenagel Condensation Protocols

-

Selective Reduction Methodology

- Hantzsch Ester Alternative (Green Chemistry)

Sources

Application Note: High-Fidelity Catalytic Reduction of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Executive Summary & Challenge Analysis

The reduction of 3-(3-Fluoro-4-nitrophenyl)propanenitrile to 3-(4-amino-3-fluorophenyl)propanenitrile presents a classic chemo-selectivity challenge in organic synthesis. While the nitro group (

-

Nitrile (

): Susceptible to hydrogenation to primary amines ( -

Aryl Fluoride (

): Generally robust, but susceptible to hydrogenolysis (de-fluorination) under forcing conditions with specific catalysts.

This guide outlines three validated protocols designed to maximize yield (>95%) and purity while strictly preserving the nitrile and fluoride moieties.

Reaction Scheme

The target transformation involves the 6-electron reduction of the nitro group to the aniline, passing through nitroso and hydroxylamine intermediates.

Figure 1: Reaction pathway highlighting the stepwise reduction and the risk of over-reduction (red path).

Critical Process Parameters (CPPs)

To ensure "Right First Time" execution, the following parameters must be controlled.

| Parameter | Recommended Range | Scientific Rationale |

| Catalyst | 5% Pd/C (sulfided) or Pt/C | Pd is active; sulfided variants or Pt reduce nitrile activation risk. |

| Hydrogen Source | 1 atm (Balloon) or Formate | High pressure (>3 bar) accelerates nitrile reduction. |

| Solvent | MeOH, EtOH, or EtOAc | Protic solvents facilitate H-transfer; avoid acidic media. |

| Temperature | 20°C – 40°C | Elevated temps (>50°C) increase risk of de-fluorination and nitrile reduction. |

| Reaction Time | Monitor closely (1-4 h) | Long exposure after conversion promotes side reactions. |

Protocol A: Catalytic Hydrogenation (Standard Batch)

Best for: Routine lab-scale synthesis where H₂ balloons are available. Mechanism: Heterogeneous catalysis via Horiuti-Polanyi mechanism.

Materials

-

Substrate: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq)

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa E101 or equivalent). Note: The water wet paste minimizes ignition risk.

-

Solvent: Methanol (HPLC Grade).

-

Gas: Hydrogen (Balloon).

Step-by-Step Procedure

-

Inerting: Purge a reaction flask (round bottom) with Nitrogen (

) for 5 minutes. -

Loading: Add the substrate (e.g., 1.0 g) and Methanol (10 mL, 10V). Stir to dissolve.

-

Catalyst Addition: Under N₂ flow, carefully add 5% Pd/C (50 mg, 5 wt% loading relative to substrate).

-

Caution: Dry Pd/C is pyrophoric. Always use wet paste or add under inert gas.

-

-

Hydrogen Introduction: Evacuate the flask (house vacuum) and backfill with Hydrogen from a balloon. Repeat 3 times. Leave the balloon attached (approx. 1 atm).

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Checkpoint: Monitor by TLC or HPLC after 1 hour. Look for the disappearance of the nitro peak.

-

Selectivity Note: If the reaction is sluggish, warm to 35°C. Do not exceed 40°C to protect the nitrile.

-

-

Workup: Once complete (typically 2-3 hours), flush with Nitrogen to remove H₂.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Safety: Keep the used catalyst wet; dry spent catalyst is a fire hazard.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude aniline.

Protocol B: Catalytic Transfer Hydrogenation (High Selectivity)

Best for: High-precision requirements where nitrile reduction must be strictly zero. Mechanism: Decomposition of ammonium formate releases H₂ in situ on the catalyst surface, providing a "concentration-controlled" reduction that disfavors side reactions.

Materials

-

Substrate: 1.0 eq

-

Catalyst: 10% Pd/C (50% wet)

-

Hydrogen Donor: Ammonium Formate (

) (3.0 - 5.0 eq) -

Solvent: Methanol/THF (1:1)

Step-by-Step Procedure

-

Dissolution: Dissolve substrate (1.0 g) in MeOH/THF (10 mL).

-

Catalyst: Add 10% Pd/C (100 mg, 10 wt%).

-

Donor Addition: Add Ammonium Formate (1.0 g, ~3 eq) in one portion.

-

Reaction: Stir at Room Temperature . Slight gas evolution (

) will occur.-

Optimization: If reaction is slow, heat to 40°C.

-

-

Monitoring: This method is highly selective.[1] Over-reduction of the nitrile is kinetically inhibited because the H₂ concentration never reaches high saturation levels.

-

Workup: Filter through Celite. Concentrate. Partition the residue between Water and Ethyl Acetate to remove excess formate salts. Dry organic layer (

) and concentrate.[2][3]

Protocol C: Chemical Reduction (Iron/Ammonium Chloride)

Best for: "Fail-safe" scenarios or if heavy metals must be avoided in the final step (though Fe is also a metal, it is easily removed). 100% Selective for Nitro over Nitrile.

Materials

-

Substrate: 1.0 eq

-

Reductant: Iron Powder (325 mesh, 5.0 eq)

-

Electrolyte: Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure

-

Preparation: Mix Substrate (1.0 g) in Ethanol (15 mL).

-

Activation: Dissolve

in Water (5 mL) and add to the ethanol solution. -

Reduction: Add Iron powder. Heat the mixture to reflux (70-80°C) .

-

Kinetics: Vigorous stirring is essential as this is a heterogeneous surface reaction. Reaction typically completes in 1-2 hours.

-

Workup: Cool to RT. Filter through Celite to remove Iron oxides.

-

Purification: The filtrate may contain dissolved iron salts. Basify to pH 9 with saturated

, extract with Ethyl Acetate, and wash with brine.

Analytical Control & Troubleshooting

HPLC Method Parameters (Generic)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 mins.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile/Amine).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Nitrile Reduction (M+4 product) | High H₂ pressure or acidic solvent. | Switch to Protocol B (Transfer Hydrogenation). Ensure solvent is neutral. |

| Incomplete Conversion (Hydroxylamine) | Catalyst poisoning or insufficient H₂. | Add fresh catalyst (under N₂). Increase temp to 35°C. |

| De-fluorination (M-19 product) | Reaction temp too high; Reaction time too long. | Stop reaction immediately upon nitro consumption. Use Pt/C instead of Pd/C. |

| Dimer Formation (Azoxy) | Basic conditions or insufficient reductant. | Ensure adequate H₂ flow/pressure. Avoid basic workup until reduction is complete. |

Decision Matrix

Figure 2: Decision matrix for selecting the optimal reduction strategy.

References

-

Chemoselective Hydrogenation Reviews

-

Beller, M., et al. "Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C." Catalysis Science & Technology, 2014, 4, 629-632.[4] Link (Note: Discusses nitrile reduction, highlighting conditions to avoid if preservation is desired).

-

Sajiki, H., et al. "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[5] Tetrahedron Letters, 2004. (Demonstrates use of ethylenediamine poison to protect nitriles).

-

-

General Nitro Reduction Protocols

- The substrate 3-(3-Fluoro-4-nitrophenyl)propanenitrile is a known intermediate in the synthesis of androgen receptor antagonists. Related synthesis of fluoro-anilines via Pd/C is standard practice in medicinal chemistry (e.g.

Disclaimer: This document is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. mdpi.com [mdpi.com]

- 5. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Hydrolysis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile to 3-(3-Fluoro-4-nitrophenyl)propanoic acid

Executive Summary

This application note details the optimized protocol for the hydrolysis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: N/A for specific nitrile, Product CAS: 160877-40-7) to its corresponding carboxylic acid, 3-(3-Fluoro-4-nitrophenyl)propanoic acid .

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for oxazolidinone antibiotics and other bioactive fluorinated aromatics. While nitrile hydrolysis is a standard organic transformation, the presence of the 3-fluoro-4-nitro moiety necessitates a carefully selected strategy to prevent nucleophilic aromatic substitution (

Key Takeaway: Acid-catalyzed hydrolysis is the preferred method over base-catalyzed routes for this specific substrate to preserve the Ar-F bond integrity.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reactivities:

-

Nitro (-NO₂): Electron-withdrawing group (EWG), generally stable to hydrolysis but activates the ring.

-

Fluorine (-F): Located meta to the alkyl chain but ortho to the Nitro group.

Risk Assessment: The 3-fluoro-4-nitrophenyl ring is highly activated for Nucleophilic Aromatic Substitution (

Reaction Pathway Selection

-

Path A: Base Hydrolysis: High risk of defluorination. Not recommended for scale-up without extensive impurity profiling.

-

Path B: Acid Hydrolysis (Recommended): Utilizes

/

Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via the formation of an imidate intermediate, followed by hydrolysis to the primary amide, and finally to the carboxylic acid.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Starting Material | 3-(3-Fluoro-4-nitrophenyl)propanenitrile | Substrate |

| Acetic Acid (AcOH) | Glacial, >99% | Co-solvent / Solubilizer |

| Hydrochloric Acid (HCl) | Conc. (37%) | Catalyst / Reagent |

| Water | Deionized | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

Protocol: Acid-Mediated Hydrolysis (Standard)

Step 1: Setup

-

Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 equiv).

-

Add Glacial Acetic Acid (5 volumes relative to nitrile mass). Note: AcOH ensures the lipophilic aromatic nitrile is fully solubilized.

-

Add Conc. HCl (5 volumes).

-

Caution: Exothermic mixing. Add acid slowly.[3]

-

Step 2: Reaction

-

Heat the mixture to Reflux (approx. 100-110°C) .

-

Maintain reflux for 12–16 hours .

-

Monitoring: Check by HPLC or TLC (50% EtOAc/Hexane). The intermediate amide may appear after 1-2 hours; continue heating until the amide is fully converted to the acid.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature (20-25°C).

-

Option A (Precipitation - Preferred):

-

Pour the reaction mixture into Ice Water (10 volumes).

-

Stir vigorously for 30 minutes. The product should precipitate as a solid.

-

Filter the solid, wash with cold water (3x), and dry under vacuum at 45°C.

-

-

Option B (Extraction - If oil forms):

-

Dilute with water (10 volumes).

-

Extract with Ethyl Acetate (3 x 5 volumes).

-

Combine organics and wash with Brine (1 x 5 volumes).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Step 4: Purification

-

If the purity is <98%, recrystallize from Toluene or a Toluene/Hexane mixture.

-

Expected Yield: 85–95%.

Workflow Diagram

Analytical Validation

To ensure the integrity of the product, verify the following parameters.

NMR Characterization (Expected)

-

1H NMR (400 MHz, DMSO-d6):

- 12.2 (s, 1H, -COOH )

- 8.0-8.1 (m, 1H, Ar-H ortho to NO2)

- 7.4-7.6 (m, 2H, Ar-H)

- 2.9 (t, 2H, Ar-CH 2-)

- 2.6 (t, 2H, -CH 2-COOH)

-

19F NMR: Single peak around -110 to -120 ppm (check against standard).

HPLC Purity Check

-

Column: C18 (e.g., Agilent Zorbax SB-C18)

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Nitro aromatic absorbance).

Troubleshooting & FAQ

Q1: The reaction stalled at the amide intermediate.

-

Cause: Insufficient temperature or acid concentration.

-

Fix: Add more Conc. HCl (2 vol) and increase temperature to reflux. Ensure the condenser is working to prevent acid loss.

Q2: I see a new impurity spot on TLC (more polar than product).

-

Cause: Possible hydrolysis of the Fluorine (formation of phenol).

-

Fix: Check reaction temperature. If using base hydrolysis, switch to acid immediately. If using acid, ensure the temperature is not exceeding 110°C excessively.

Q3: The product is an oil and won't crystallize.

-

Fix: Triturate the oil with cold Hexanes or Pentane. Scratch the side of the flask. If that fails, dissolve in minimal Toluene and cool slowly to 4°C.

References

-

Preparation of 3-(2-nitrophenyl)propionic acid. PrepChem.com. Accessed October 2023. Link

-

Hydrolysis of Nitriles to Carboxylic Acids. Organic Chemistry Portal. Accessed October 2023. Link

-

3-(3-Fluoro-4-nitrophenyl)propanoic acid (Product Page). BLD Pharm. Accessed October 2023. Link

-

Nitrile Hydrolysis Mechanism. Chemistry LibreTexts. Accessed October 2023. Link

Sources

Nucleophilic aromatic substitution using 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Application Note: Precision Functionalization of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Abstract

This guide details the protocols for utilizing 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: Generic Scaffold) as a high-value electrophile in Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Insight

The Substrate Architecture

The utility of 3-(3-Fluoro-4-nitrophenyl)propanenitrile lies in its dual-functionality:

-

The Reactive Core (C3-C4): The nitro group at C4 strongly withdraws electron density, activating the C3-fluorine bond. Fluorine, being highly electronegative, lowers the energy of the LUMO and stabilizes the anionic transition state (Meisenheimer complex), making it a superior leaving group to chlorine or bromine in

reactions [1]. -

The Distal Handle (C1): The propanenitrile chain remains chemically inert under

conditions but serves as a versatile "warhead" for future transformations (e.g., hydrolysis to carboxylic acids, reduction to primary amines, or cyclization).

Mechanism: Stepwise vs. Concerted

While classical textbooks describe

Implication for Experimentalists: Because the transition state is tight and highly organized, steric bulk in the nucleophile significantly impacts rates. Polar aprotic solvents are critical not just for solubility, but to stabilize the developing charge in the transition state.

Figure 1: Reaction pathway for the displacement of fluorine.[1][2] The nitro group acts as the electron sink, facilitating the attack.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 3-amino-substituted derivatives (e.g., morpholine, piperazine analogs).

Reagents:

-

Substrate: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Note: MeCN is preferred for easier workup. Use DMF only if solubility is an issue or if the amine is non-nucleophilic (requires higher T).

-

-

Addition: Add

(2.0 mmol) followed by the amine (1.2 mmol). -

Reaction: Heat the mixture to 60–80°C under nitrogen. Monitor by TLC (typically 2–4 hours).

-

TLC Visualization: The starting material is usually UV-active and less polar than the amine product. The product often turns bright yellow/orange due to the ortho-nitroaniline chromophore.

-

-

Workup (Precipitation Method):

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

The product usually precipitates as a yellow solid. Filter, wash with water, and dry.

-

Alternative (if oil forms): Extract with EtOAc (

mL), wash with brine, dry over

-

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of diaryl ethers or alkoxy derivatives.

Reagents:

-

Nucleophile: Phenol or Benzyl Alcohol (1.1 equiv).

-

Base:

(1.5 equiv) for phenols; NaH (1.2 equiv) for aliphatic alcohols. -

Solvent: DMF or DMSO (Required for solubility of alkoxide salts).

Procedure:

-

Activation:

-

For Phenols: Mix phenol and

in DMF for 15 min at RT. -

For Alcohols: Carefully treat alcohol with NaH in dry DMF at 0°C until gas evolution ceases.

-

-

Coupling: Add the 3-(3-Fluoro-4-nitrophenyl)propanenitrile solution to the activated nucleophile.

-

Reaction: Heat to 90°C . C-O bond formation is generally slower than C-N formation and may require 4–12 hours [3].

-

Workup: Quench with saturated

. Extract with EtOAc.[3][4]

Data Summary & Optimization

Solvent Effects on Reaction Rate (Relative)

| Solvent | Dielectric Constant | Rate (Relative) | Workup Ease | Recommendation |

|---|---|---|---|---|

| Acetonitrile | 37.5 | Moderate | High (Evaporation) | Primary Choice |

| DMF | 36.7 | High | Low (Aq. Wash) | For difficult substrates |

| DMSO | 46.7 | Very High | Very Low (High BP) | Only for unreactive amines |

| THF | 7.5 | Low | High | Avoid (Too slow) |

Troubleshooting Guide

-

Problem: Hydrolysis of the nitrile to amide/acid.

-

Cause: Presence of water at high temperatures with strong base.

-

Solution: Use anhydrous solvents; switch from hydroxide bases (KOH/NaOH) to carbonate bases (

) or organic bases (DIPEA).

-

-

Problem: Incomplete conversion.

-

Cause: "Ortho-effect" steric hindrance or deactivation by electron-donating solvents.

-

Solution: Increase concentration (to 0.5 M); switch to DMSO; increase T to 100°C.

-

Downstream Applications (Workflow)

The true value of this scaffold is in the generation of bicyclic heterocycles. Following

Figure 2: Strategic workflow for converting the scaffold into fused heterocyclic drugs.

Safety & Handling

-

Nitrile Hazard: While the propanenitrile chain is stable, metabolic or thermal decomposition can release cyanide. Handle in a fume hood.

-

Nitro Compounds: Potentially explosive if heated to dryness with strong reducing agents.

-

Skin Sensitization: Ortho-fluoronitrobenzenes are potent skin sensitizers and lachrymators. Double-gloving (Nitrile) is mandatory.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature, 534, 369–373. Link

-

Roh, K. R., et al. (1999). Synthesis of Linezolid-like Oxazolidinone Antibiotics. Journal of Medicinal Chemistry. (General reference for fluoro-nitro displacement in antibiotic synthesis). Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3-Fluoro-4-nitrotoluene (Analogous hazards). Link

Sources

Technical Guide: Cyclization Strategies for 3-(3-Fluoro-4-nitrophenyl)propanenitrile

[1]

Introduction & Mechanistic Scope

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a functionalized aryl-alkyl nitrile.[1] Its cyclization is a critical step in synthesizing fluorinated indanone scaffolds, which are key intermediates in the development of PARP inhibitors (e.g., Rucaparib analogs), androgen receptor antagonists, and other bioactive heterocycles.

The Chemical Challenge

The presence of the nitro group (-NO₂) at the 4-position strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). Standard Friedel-Crafts conditions often fail or result in low yields due to the electron-deficient nature of the aromatic system.[1]

-

Target Product: 6-Fluoro-5-nitro-1-indanone.[1]

-

Regioselectivity: Cyclization occurs ortho to the alkyl chain. The fluorine atom at position 3 directs the incoming electrophile to the less sterically hindered position 6 (para to the fluorine), rather than position 2 (ortho to the fluorine).

-

Mechanistic Pathway: The nitrile is typically hydrolyzed to a carboxylic acid, converted to a highly reactive acylium ion (using superacids or acid chlorides), which then overcomes the ring deactivation to close the ring.

Reagent Selection Guide

The choice of reagent depends on the scale, available equipment, and tolerance for harsh conditions.

| Reagent System | Mechanism | Pros | Cons | Recommendation |

| Polyphosphoric Acid (PPA) | Direct Hydrolysis-Cyclization | One-pot reaction; solvent-free.[1] | High viscosity; difficult workup; requires high temp (100°C+). | Preferred for Small Scale |

| SOCl₂ / AlCl₃ | Friedel-Crafts Acylation | High reactivity (Acyl Chloride intermediate); well-defined kinetics.[1] | Two-step process; stoichiometric AlCl₃ waste; moisture sensitive.[1] | Preferred for Scale-Up |

| Triflic Acid (TfOH) | Superacid Catalysis | Clean reaction profile; lower temperatures.[1] | High cost; corrosive; requires inert atmosphere. | Optimization Only |

| Eaton’s Reagent | P₂O₅ in Methanesulfonic Acid | Similar to PPA but lower viscosity (liquid at RT). | Easier workup than PPA; expensive for bulk use. | Alternative to PPA |

Reaction Pathway Visualization

Caption: Stepwise vs. Direct cyclization pathways. The stepwise route via Acid Chloride is recommended for deactivated nitro-aromatics.[1]

Detailed Experimental Protocols

Protocol A: The "Classic" Friedel-Crafts Route (High Reliability)

Best for overcoming the deactivating effect of the nitro group.

Step 1: Hydrolysis of Nitrile to Carboxylic Acid

-

Reagents: Starting Nitrile (1.0 eq), Conc. HCl (10 vol), Glacial Acetic Acid (5 vol).

-

Procedure: Charge the nitrile into a flask containing the HCl/AcOH mixture. Reflux (approx. 100-110°C) for 6–12 hours.[1] Monitor by TLC/HPLC for disappearance of nitrile.

-

Workup: Cool to RT. Pour onto ice/water. The solid acid precipitates. Filter, wash with water, and dry.[2]

-

Checkpoint: Ensure the intermediate is 3-(3-Fluoro-4-nitrophenyl)propanoic acid .[1]

-

Step 2: Cyclization via Acyl Chloride

-

Reagents: Arylpropanoic Acid (1.0 eq), Thionyl Chloride (SOCl₂, 2.0 eq), Aluminum Chloride (AlCl₃, 1.2–1.5 eq), DCM or 1,2-Dichloroethane (DCE).

-

Activation: Dissolve the acid in DCM/DCE. Add SOCl₂ dropwise. Add a catalytic amount of DMF (1-2 drops).[1] Reflux for 2 hours until gas evolution (SO₂, HCl) ceases. Concentrate in vacuo to remove excess SOCl₂ (or use directly if solvent volume permits).

-

Cyclization: Resuspend the crude acyl chloride in dry DCM/DCE. Cool to 0°C.[3][4]

-

Addition: Add AlCl₃ portion-wise (exothermic!). The mixture may turn dark.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. If reaction is sluggish (due to nitro group), heat to reflux (40°C for DCM, 80°C for DCE).

-

Quench: Pour the reaction mixture slowly into ice-cold dilute HCl. (Caution: AlCl₃ hydrolysis is violent).

-

Isolation: Extract with DCM. Wash organic layer with brine and NaHCO₃. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or use column chromatography.

Protocol B: Direct Cyclization with Polyphosphoric Acid (PPA)

Best for small-scale, rapid synthesis where isolation of the acid intermediate is undesirable.

-

Preparation: Pre-heat Polyphosphoric Acid (approx. 10-20 g per 1 g of substrate) to 80°C to lower viscosity.

-

Addition: Add 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq) directly to the stirring PPA.

-

Reaction: Heat the mixture to 120–140°C .

-

Note: The high temperature is required to hydrolyze the nitrile and effect the cyclization on the deactivated ring.

-

-

Monitoring: Monitor carefully. Overheating (>150°C) can cause charring or denitration.

-

Quench: Cool to ~60°C. Pour the syrup slowly into crushed ice with vigorous stirring. The product should precipitate as a gum or solid.

-

Workup: Extract the aqueous slurry with Ethyl Acetate. Wash with NaHCO₃ to remove unreacted acid intermediates.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Reaction (Step 2) | Nitro group deactivation is too strong. | Switch solvent to Nitrobenzene or 1,2-Dichlorobenzene and increase temp to 100°C+.[1] Use Triflic Acid (TfOH) as solvent/catalyst. |

| Incomplete Hydrolysis | Nitrile is sterically hindered or insoluble. | Increase reaction time; add H₂SO₄ (50%) to the hydrolysis step. |

| Tarry/Black Product | Polymerization or decomposition. | Lower reaction temperature in PPA method. Ensure inert atmosphere (N₂) during Friedel-Crafts. |

| Wrong Isomer | Cyclization at position 2 (ortho to F). | Unlikely due to sterics, but verify by NMR (coupling constants of aromatic protons). |

Safety & Handling

-

Cyanide Risk: While the nitrile group is generally stable, acidic hydrolysis can theoretically release traces of HCN gas if conditions are uncontrolled. Perform all hydrolysis steps in a well-ventilated fume hood.

-

AlCl₃ Handling: Aluminum chloride reacts violently with water. Quench reactions slowly and carefully.

-

Nitro Compounds: Nitro-aromatics can be energetic.[1] Avoid heating dry residues to high temperatures.

-

HF Generation: Although the C-F bond is stable, harsh superacid conditions at extreme temperatures could potentially liberate HF. Use appropriate PPE (gloves, face shield).

References

-